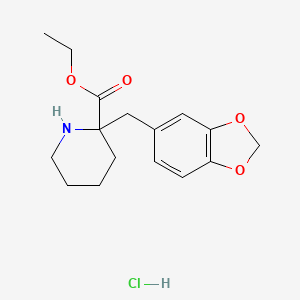

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride

描述

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride is a piperidine-derived compound featuring a 1,3-benzodioxole substituent and an ethyl ester group. Its synthesis involves multi-step processes, as exemplified in a European patent application (EP4374877A2), where it is derived from 2-ethyl-piperidine-2-carboxylic acid hydrochloride . The compound’s structural validation likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and validation .

属性

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.ClH/c1-2-19-15(18)16(7-3-4-8-17-16)10-12-5-6-13-14(9-12)21-11-20-13;/h5-6,9,17H,2-4,7-8,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMJMWICUFJDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)CC2=CC3=C(C=C2)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Multi-step Organic Reactions

Research indicates that the synthesis often begins with the preparation of a piperidine derivative bearing suitable functional groups for subsequent modifications. A typical route involves:

Step 1: Formation of the Piperidine Core

The core is synthesized through cyclization reactions, often starting from amino acids or related precursors. For example, Ghosh et al. describe the synthesis of piperidine derivatives via reductive amination and cyclization under controlled conditions, employing reagents like formaldehyde or aldehyde derivatives to construct the ring system.Step 2: Introduction of Benzodioxole Moiety

The benzodioxole group is introduced through nucleophilic substitution or coupling reactions. One common approach involves the use of benzodioxole-5-boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions with halogenated piperidine intermediates. This method ensures regioselectivity and high yields.Step 3: Esterification

Esterification of the carboxylic acid group on the piperidine ring is achieved via reaction with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or through direct esterification using ethyl chloroformate derivatives under basic conditions, forming the ethyl ester.Step 4: Salt Formation

The free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol) to produce the hydrochloride salt, which is then purified by recrystallization.

Specific Synthetic Route from Patent Literature

According to a patent (e.g., US10414754), the synthesis involves:

- Starting from a piperidine-2-carboxylic acid derivative.

- Conversion to an ester via esterification with ethanol.

- Coupling with benzodioxole derivatives, often via palladium-catalyzed cross-coupling reactions.

- Final treatment with hydrochloric acid to obtain the hydrochloride salt.

This route emphasizes the importance of protecting groups and controlled reaction conditions to prevent side reactions and improve yield.

Data Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Piperidine core synthesis | Formaldehyde, reducing agents, cyclization conditions | High regioselectivity |

| 2 | Benzodioxole attachment | Suzuki-Miyaura coupling, Pd catalyst, base | Regioselective, high yield |

| 3 | Esterification | Ethanol, acid catalyst | Mild conditions, high purity |

| 4 | Hydrochloride salt formation | HCl in ethanol or diethyl ether | Recrystallization yields pure salt |

Research Findings and Optimization

Research shows that the key to successful synthesis lies in:

- Control of reaction temperature and time during coupling to prevent side reactions.

- Use of protecting groups (e.g., silyl ethers) to shield reactive sites.

- Purification techniques such as chromatography or recrystallization to enhance purity.

- Reaction monitoring via TLC or NMR to optimize reaction completion.

Notable Findings:

- Suzuki coupling with benzodioxole-5-boronic acid derivatives is highly effective for regioselective attachment.

- Esterification under mild acidic conditions yields high purity products.

- Salt formation with HCl is straightforward but requires careful solvent removal to prevent residual solvent contamination.

科学研究应用

Pharmacological Applications

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride has been investigated for several pharmacological properties:

-

CNS Activity :

- The compound has shown promise as a potential central nervous system agent, with studies indicating its role in modulating neurotransmitter systems. Its structural features suggest it may interact with serotonin and dopamine receptors, which are crucial for treating mood disorders and schizophrenia .

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Study 1: CNS Modulation

A study published in a pharmacology journal evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, making it a candidate for further development as an anticancer drug .

作用机制

The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets are subject to ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with piperidine/piperazine derivatives, particularly those containing aromatic substituents. Below is a comparative analysis of key analogs:

Key Observations:

- In contrast, benzo[b]thiophen-4-yl (in Hangzhou KSM’s compound) introduces sulfur, altering electronic properties and hydrophobicity .

- Salt Forms : The hydrochloride salt in the target compound may improve solubility compared to ethanedioate salts in analogs, though stability issues could contribute to its discontinuation .

Pharmacological Implications

- 1,3-Benzodioxole : Common in CNS-targeting drugs (e.g., MDMA analogs), this group may confer neuroactivity.

- Piperidine/Piperazine Cores : These scaffolds are prevalent in antipsychotics (e.g., brexpiprazole, listed in Hangzhou KSM’s portfolio ), implying dopamine or serotonin receptor interactions.

- Discontinuation Factors : The target compound’s discontinuation may reflect poor ADME (absorption, distribution, metabolism, excretion) properties compared to stable analogs like silodosin or tofacitinib .

Crystallographic Validation

The SHELX suite (e.g., SHELXL, SHELXS) is critical for validating the target compound’s structure, ensuring accuracy in bond lengths, angles, and stereochemistry—parameters essential for comparing bioactivity with analogs .

生物活性

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride, with the CAS number 1986846-18-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl ester and a benzodioxole moiety . Its molecular formula is . The unique combination of these structural elements contributes to its distinct chemical properties and biological interactions.

This compound is believed to interact with various biological macromolecules, potentially modulating enzyme activity and receptor interactions. The benzodioxole moiety may facilitate interactions with specific enzymes or receptors, while the piperidine ring can influence binding affinity and selectivity for these targets. Ongoing research aims to elucidate the exact pathways and molecular targets involved in its action .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound may exhibit neuropharmacological effects. For instance, studies on related compounds have shown potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems .

Therapeutic Potential

The compound is under investigation for its therapeutic potential in treating conditions such as:

- Neurological Disorders : Possible applications in managing disorders like depression and anxiety.

- Obesity : It may influence appetite regulation through interactions with neuropeptides involved in energy balance .

Case Studies

- Neurotransmitter Modulation : A study highlighted that compounds with similar structures could enhance GABAergic transmission, suggesting potential anxiolytic effects .

- Appetite Regulation : Research demonstrated that related compounds could affect orexigenic neuropeptides, influencing food intake and body weight in animal models .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Piperidine ring + Benzodioxole moiety | Neuropharmacological effects |

| Methyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate | Similar structure but methyl substitution | Potentially lower binding affinity |

| Ethyl 2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2-carboxylate | Pyrrolidine ring instead of piperidine | Different receptor interactions |

常见问题

Q. What are the recommended synthetic routes for Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Key Steps :

- Piperidine Core Functionalization : Introduce the benzodioxol-5-ylmethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH4 or Pd/C for hydrogenation .

- Esterification : React the piperidine intermediate with ethyl chloroformate in anhydrous conditions (e.g., DCM, 0–5°C) to form the ethyl carboxylate ester .

- Salt Formation : Precipitate the hydrochloride salt using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .

- Optimization Strategies :

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency.

- Temperature Control : Maintain low temperatures (<10°C) during esterification to minimize side reactions.

- Solvent Selection : Use aprotic solvents (e.g., THF) to enhance nucleophilicity in substitution steps.

Q. How is the crystal structure of this compound determined and validated?

Methodological Answer:

- X-ray Crystallography :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination .

- Refinement : Refine the model using SHELXL, adjusting thermal parameters and validating via R-factor convergence (target: R1 < 5%) .

- Validation Metrics :

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) to assess purity (>98%) .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Match [M+H]+ to theoretical molecular weight (±2 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound?

Methodological Answer:

Q. What strategies are effective in improving the compound’s stability under various pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Stabilization Tactics :

Q. Are there established protocols for assessing the compound’s pharmacological activity through in vitro assays?

Methodological Answer:

- Target Identification :

- Functional Assays :

- Negative Controls : Include structurally similar inactive analogs (e.g., methyl ester variants) to validate specificity.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer:

- Controlled Replication :

- Root-Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。